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Fluorescein chloride

Cat. No.: B1662015
CAS No.: 630-88-6
M. Wt: 369.2 g/mol
InChI Key: LNBKJWCRFAZVLK-UHFFFAOYSA-N
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Description

Historical Trajectories of Fluorescent Dyes in Scientific Inquiry

The journey of fluorescent dyes from laboratory curiosities to essential research tools is marked by key discoveries in organic chemistry and the parallel development of advanced imaging technologies.

The history of synthetic fluorophores began in 1871 when the German chemist Adolf von Baeyer first synthesized the compound he named "resorcinphthalein." iscientific.org This synthesis was achieved through the condensation reaction of phthalic anhydride (B1165640) and resorcinol (B1680541), a classic example of a Friedel-Crafts reaction. iscientific.orgencyclopedia.pub The resulting molecule, a dark orange-red powder, is now universally known as fluorescein (B123965). iscientific.orgyoutube.com Its most remarkable property, an intense yellow-green fluorescence in alkaline solutions, was immediately apparent and set the stage for its widespread use. nih.gov This discovery was a fundamental contribution to synthetic organic chemistry, demonstrating a straightforward method to create complex, polycyclic aromatic structures with unique optical properties.

While fluorescein itself was a groundbreaking discovery, its true potential in research was unlocked through chemical modification. For decades, the core fluorescein structure has served as a versatile scaffold for creating a vast library of derivatives with tailored properties. encyclopedia.pub Scientists soon realized that by adding different chemical groups to the fluorescein molecule, they could alter its characteristics to suit specific experimental needs.

A pivotal strategy in this evolution has been halogenation—the introduction of halogen atoms like chlorine or bromine onto the xanthene ring. rsc.org Halogenated derivatives, such as 2',7'-dichlorofluorescein (B58168) (DCF), are of paramount importance in biological and analytical fields. researchgate.net The synthesis of these compounds can be achieved by reacting chlorinated resorcinols with phthalic anhydride. researchgate.net These modifications were found to shift the dye's absorption and emission wavelengths and, in many cases, enhance properties relevant for cellular imaging and sensing. researchgate.netnih.gov For instance, novel chlorinated fluoresceins have been synthesized with linkers to minimize fluorescence quenching when attached to proteins, making them superior labels for biological macromolecules. nih.gov

The evolution of fluorescein derivatives occurred in tandem with revolutionary advancements in optical imaging. In the 1940s, Dr. Albert Coons pioneered the field of immunofluorescence by attaching fluorescein to antibodies, a technique that allowed for the specific visualization of antigens in cells and tissues for the first time. This development transformed cell biology and pathology.

Further milestones were driven by innovations in microscopy. The advent of epifluorescence microscopes with dichroic mirrors and the explosion in the diversity of synthetic fluorophores, including halogenated fluoresceins, expanded the applications of fluorescence imaging. These advancements enabled more complex, higher-resolution studies and real-time observation of molecular interactions. More recently, the unique photophysical properties of certain derivatives have made them suitable for advanced super-resolution imaging techniques, which can overcome the diffraction limit of light to visualize cellular structures with unprecedented detail.

Overview of the Xanthene Class of Fluorophores in Advanced Studies

Fluorescein and its chlorinated variants belong to the broader xanthene class of dyes. The defining feature of this class is a shared structural backbone that imparts excellent fluorescence properties and allows for extensive chemical modification.

The core of a xanthene dye is a three-ring structure, which provides a rigid and planar framework responsible for its high fluorescence efficiency. This framework is highly amenable to chemical modification at several key positions, allowing chemists to fine-tune the dye's properties.

Key modification sites include:

The Xanthene Ring: Substitutions directly on the xanthene core, such as the addition of chlorine or bromine atoms, have profound effects on the electronic structure of the molecule.

The Pendant Phenyl Ring: The bottom phenyl ring, which typically contains a carboxylic acid group in fluorescein, can also be modified. This allows for the attachment of reactive groups for conjugation to biomolecules or other functionalities that can modulate the dye's behavior. encyclopedia.pub

The Spirolactone Ring: The equilibrium between the fluorescent open quinoid form and a non-fluorescent closed spirolactone form can be chemically controlled, a mechanism often exploited to create "turn-on" fluorescent probes that only become bright upon reacting with a specific target. researchgate.net

The ability to make targeted changes at these positions has led to the development of thousands of unique xanthene dyes tailored for specific research questions.

Table 1: Key Substitution Points on the Xanthene Scaffold and Their General Effects
Substitution PositionType of ModificationPrimary Effect on PropertiesExample Application
2', 7', 4', 5' on Xanthene RingHalogenation (e.g., Cl, Br, I)Red-shifts absorption/emission spectra, increases intersystem crossing. rsc.orgnih.govDevelopment of probes with longer wavelengths, use in photodynamic therapy and photocatalysis. nih.gov
9-position (Pendant Ring)Altering the carboxyl groupModulates water solubility and provides a handle for conjugation.Creating bioconjugates (e.g., antibody labeling), improving cell permeability. researchgate.net
10-position (Oxygen Bridge)Replacement of Oxygen (e.g., with Silicon)Significant red-shift into near-infrared (NIR) wavelengths.In vivo imaging, where longer wavelengths provide deeper tissue penetration.
3', 6' on Xanthene RingAlkylation or EsterificationLocks the dye in a non-fluorescent form until cleaved.Creating fluorogenic probes that "turn on" in the presence of specific enzymes.

The photophysical properties of a fluorophore—its absorption and emission wavelengths, brightness (quantum yield), and photostability—are dictated by its chemical structure. For xanthene dyes, modifications to the core are a powerful strategy for tuning these properties.

Halogenation is a prime example of this principle. The introduction of electron-withdrawing halogen atoms, such as chlorine, onto the xanthene ring alters the distribution of electron density in the molecule. This change lowers the energy gap between the ground and excited states, resulting in a bathochromic shift, where both the absorption and emission maxima are moved to longer wavelengths (a red-shift). researchgate.net For example, 2',7'-dichlorofluorescein absorbs and emits light at longer wavelengths than the parent fluorescein molecule. mfa.orgaatbio.com This tuning is critical for developing probes that can be excited by different light sources and for enabling multicolor imaging, where multiple targets are visualized simultaneously using spectrally distinct fluorophores. Furthermore, the introduction of heavy atoms like bromine and iodine is known to enhance the rate of intersystem crossing, a process that can be harnessed in applications like photodynamic therapy and photocatalysis. rsc.orgnih.gov

Table 2: Comparison of Photophysical Properties of Fluorescein and a Chlorinated Derivative
CompoundMax Absorption (λabs, nm)Max Emission (λem, nm)Fluorescence Quantum Yield (ΦF)Key Structural Difference
Fluorescein~490~514~0.9Unsubstituted Xanthene Ring
2',7'-Dichlorofluorescein (DCF)~513-515 mfa.orgaatbio.com~532-535 mfa.orgnih.gov~0.82 nih.govChlorine atoms at 2' and 7' positions

This ability to rationally design and synthesize xanthene dyes with predictable photophysical properties ensures their continued relevance in cutting-edge research, from developing highly sensitive biosensors to enabling advanced imaging modalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10Cl2O3 B1662015 Fluorescein chloride CAS No. 630-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one
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InChI

InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H
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InChI Key

LNBKJWCRFAZVLK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl
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Molecular Formula

C20H10Cl2O3
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DSSTOX Substance ID

DTXSID7060889
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro-
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Molecular Weight

369.2 g/mol
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Physical Description

White to light yellow crystalline powder; [Acros Organics MSDS]
Record name 3',6'-Dichlorofluoran
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CAS No.

630-88-6
Record name 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Synthetic Methodologies for Fluorescein and Chlorinated Fluorescein Derivatives

Established Synthetic Pathways for Fluorescein (B123965) Core Synthesis

The foundational method for creating the fluorescein scaffold is a classic electrophilic aromatic substitution reaction.

Friedel-Crafts Acylation Mechanisms and Catalysis

The synthesis of fluorescein was first achieved by Adolf von Baeyer in 1871 through the reaction of phthalic anhydride (B1165640) and resorcinol (B1680541). chemicalbook.commaxbrainchemistry.com This reaction is a Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings. ucsb.edu The process involves the condensation of two equivalents of resorcinol with one equivalent of phthalic anhydride. google.com

The mechanism proceeds in several steps. Initially, a catalyst is used to increase the electrophilicity of the phthalic anhydride. maxbrainchemistry.com Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as zinc chloride (ZnCl₂). maxbrainchemistry.comwpmucdn.comicm.edu.pl The acid catalyst protonates the anhydride, creating a highly reactive acylium ion. wpmucdn.com This electrophile is then attacked by the electron-rich resorcinol ring, an electrophilic aromatic substitution. maxbrainchemistry.com A second Friedel-Crafts reaction, this time an alkylation, occurs when the resulting intermediate is protonated, forming a carbocation that reacts with a second molecule of resorcinol. wpmucdn.com The final step is an intramolecular esterification (lactonization) to form the characteristic xanthene core of fluorescein. wpmucdn.com The reaction is typically conducted by heating the reactants, often at temperatures between 180°C and 200°C. icm.edu.plwordpress.com

Table 1: Common Catalysts in Fluorescein Synthesis

Catalyst Type Typical Reaction Temperature Reference
Zinc Chloride (ZnCl₂) Lewis Acid 180-200°C icm.edu.pl
Sulfuric Acid (H₂SO₄) Brønsted Acid 180-200°C wpmucdn.comwordpress.com
Methanesulfonic Acid (MeSO₃H) Brønsted Acid 90°C chemicalbook.comucsb.edu
Niobium Pentachloride (NbCl₅) Lewis Acid 90°C ucsb.eduicm.edu.pl
Ferric Hydrogensulfate (Fe(HSO₄)₃) Lewis Acid Melt Conditions researchgate.net

Optimization Strategies for Yield and Purity in Fluorescein Production

While the traditional ZnCl₂-catalyzed synthesis is effective, it often requires high temperatures and can result in the formation of a hard, infusible product mass, complicating purification and lowering yields. google.comiscientific.org To address these issues, several optimization strategies have been developed.

One significant improvement is the use of methanesulfonic acid as both a solvent and a Brønsted acid catalyst. chemicalbook.comiscientific.org This method allows the reaction to proceed under milder conditions (e.g., 90°C) and often results in higher yields of the desired product. chemicalbook.comucsb.edu Another approach employs an excess of resorcinol to act as both a reactant and a solvent, which can eliminate the need for other condensing agents and reduce by-product formation. google.com

Purification is critical for obtaining high-purity fluorescein. A common method involves converting the crude fluorescein into its diacetate derivative, O,O'-diacetylfluorescein, by reacting it with acetic anhydride. google.comnih.gov This derivative is more easily purified by crystallization. nih.gov After purification, the diacetylfluorescein is hydrolyzed with a base, such as sodium hydroxide, to yield the substantially pure fluorescein. google.com Additional purification steps can include treatment with activated charcoal to reduce colored impurities and recrystallization from solvents like methanol (B129727) or acetone. chemicalbook.comwordpress.comgoogle.com The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis. google.comwpmucdn.com

Advanced Derivatization Techniques Involving Chlorination

Introducing chlorine atoms onto the fluorescein scaffold is a key strategy for modifying its properties for specific applications.

Halogenation Reactions for Enhanced Spectroscopic Properties

Halogenation, including chlorination, significantly alters the photophysical properties of the fluorescein molecule. iscientific.org The introduction of electron-withdrawing halogen atoms can lead to a bathochromic shift, meaning the maximum absorption and emission wavelengths are moved to longer wavelengths (a red shift). researchgate.netacs.org For instance, substituting the xanthene core with chlorine can elicit a substantial shift in the spectra. acs.org

Chlorination can also influence the acidity (pKa) of the phenolic protons, which affects the pH sensitivity of the dye's fluorescence. researchgate.net Chlorinated fluoresceins often exhibit lower pKa values compared to the parent molecule, making them useful as fluorescent probes in specific pH ranges. researchgate.net Furthermore, strategic halogenation can improve the quantum yield and photostability of the dye, properties that are crucial for demanding applications like fluorescence microscopy and DNA sequencing. iscientific.org

Strategies for Introducing Chlorine and Related Moieties to the Fluorescein Scaffold

There are two primary strategies for synthesizing chlorinated fluorescein derivatives: direct chlorination of the pre-formed fluorescein molecule or synthesis from chlorinated precursors.

A method for direct, solid-phase chlorination involves reacting fluorescein with an alkali metal halide, such as sodium chloride (NaCl), and an oxidizing agent like Oxone® (2KHSO₅·KHSO₄·K₂SO₄). google.com By heating a finely ground mixture of these reagents, various chlorinated derivatives can be formed with nearly quantitative yields. google.com For example, heating fluorescein with NaCl and Oxone® at 200°C for 12 hours yields a mixture of 2′,4′,5′,7′-tetrachlorofluorescein and other chlorinated isomers. google.com The specific products can be separated using chromatographic techniques. google.com 3',6'-Dichlorofluoran is another example of a chlorinated fluorescein derivative. chemicalbook.com

Alternatively, chlorinated fluoresceins can be synthesized by performing the Friedel-Crafts condensation using chlorinated starting materials. researchgate.net For example, reacting regiospecific chlorinated resorcinols with chlorinated phthalic anhydride allows for the synthesis of specific chlorinated fluorescein isomers. researchgate.net This bottom-up approach provides greater control over the final substitution pattern, enabling the creation of targeted compounds like 4,7,2',7'-tetrachloro-6-(5-carboxypentyl)fluorescein. nih.gov

Table 2: Example of a Direct Chlorination Reaction

Reactants Conditions Products Overall Yield Reference
Fluorescein (lactonic form), NaCl, Oxone® Solid phase, 200°C, 12 hours Mixture of chlorinated fluoresceins (e.g., 4Cl-F, 3Cl-F) 80% google.com

Synthesis of Amine-Reactive Chlorinated Fluorescein Derivatives

To be used as labels for proteins, peptides, and other biomolecules, chlorinated fluoresceins must be functionalized with an amine-reactive group. iscientific.orgnih.gov The most common amine-reactive moiety is the isothiocyanate (–N=C=S), which readily reacts with primary amine groups (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins) to form a stable thiourea (B124793) linkage. iscientific.orgnih.gov

The synthesis of an amine-reactive chlorinated fluorescein typically begins with the preparation of an amino-substituted chlorinated fluorescein. This can be achieved by first introducing a nitro group onto the chlorinated fluorescein scaffold, which is then reduced to an amine group. iscientific.org The resulting amino-chlorofluorescein is then converted to the isothiocyanate derivative. umich.edunih.gov This conversion is commonly accomplished by reacting the amine with thiophosgene (B130339) (CSCl₂) in the presence of a base like calcium carbonate. nih.govumich.edu

To improve labeling efficiency and minimize fluorescence quenching that can occur when the dye is in close proximity to a protein, a spacer linker is often incorporated into the structure. nih.gov For instance, synthesizing chlorinated fluoresceins with a 6-aminohexanoic acid linker provides distance between the fluorophore and the target biomolecule. nih.gov The final amine-reactive product, such as a chlorinated fluorescein isothiocyanate (FITC) derivative, can then be purified and used for conjugation. wikipedia.orgnih.gov

Environmentally Conscious Synthesis Approaches

The development of synthetic methodologies for fluorescein and its chlorinated derivatives has increasingly focused on environmentally friendly approaches. These green chemistry initiatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods.

Utilization of Deep Eutectic Solvents in Dye Synthesis

A significant advancement in the green synthesis of fluorescein involves the use of deep eutectic solvents (DESs). researchgate.net These solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as greener alternatives to conventional organic solvents due to their low toxicity, biodegradability, and low environmental footprint. researchgate.netmdpi.com

One notable development is an efficient and environmentally friendly methodology for preparing fluorescein using a deep eutectic solvent composed of choline (B1196258) chloride (ChCl) and zinc chloride (ZnCl2) in a 1:2 molar ratio. researchgate.net In this process, the DES serves a dual role as both the catalyst and the solvent for the reaction between phthalic anhydride and resorcinol. researchgate.net This approach is significant as it represents the first reported use of a DES in the successful preparation of a dye molecule. researchgate.net

The synthesis of fluorescein is typically achieved through a Friedel-Crafts reaction, which traditionally employs catalysts such as concentrated sulfuric acid, zinc chloride, or methanesulfonic acid. researchgate.networdpress.com The DES-based method provides a more sustainable alternative to these often harsh and difficult-to-handle catalysts. researchgate.net

Comparison of Synthesis Methods for Fluorescein
ParameterConventional Method (H₂SO₄)Green Method (ChCl/ZnCl₂ DES)
CatalystConcentrated Sulfuric AcidCholine Chloride/Zinc Chloride (1:2)
SolventResorcinol (acts as solvent)Choline Chloride/Zinc Chloride DES
Temperature180-200°CNot specified in provided text
RecyclabilityNoYes (up to 4 runs) researchgate.net
Environmental ImpactHigh (use of strong acid)Low (biodegradable, reusable solvent) researchgate.net

Green Chemistry Principles in Fluorescein Derivative Production

The production of fluorescein and its derivatives, including chlorinated versions, is being re-evaluated through the lens of the twelve principles of green chemistry. wpmucdn.comacs.orginstituteofsustainabilitystudies.com These principles provide a framework for creating more sustainable chemical processes.

Atom Economy: A central tenet of green chemistry is maximizing "atom economy," which measures the efficiency of a reaction in converting reactant atoms into the desired product. wpmucdn.comacs.org The synthesis of fluorescein from phthalic anhydride and resorcinol is a condensation reaction that inherently produces water as a byproduct, lowering its atom economy. wpmucdn.com Green chemistry approaches seek to design alternative synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. instituteofsustainabilitystudies.com

Reduction of Derivatives: Traditional multi-step syntheses often rely on the use of protecting groups to prevent unwanted reactions at certain sites on a molecule. youtube.com This process of protection and subsequent deprotection adds steps to the synthesis, requires additional reagents, and generates more waste. instituteofsustainabilitystudies.comyoutube.com Green chemistry encourages the avoidance of such unnecessary derivatization. acs.org In the context of producing specific chlorinated fluorescein derivatives, this would involve developing highly selective reactions that can target specific positions on the fluorescein structure without the need for blocking groups. nih.govresearchgate.net The use of highly specific catalysts, such as enzymes, is one strategy to achieve this goal. youtube.com

Safer Solvents and Reagents: The principle of using safer solvents and auxiliaries is directly addressed by the use of deep eutectic solvents, as discussed previously. instituteofsustainabilitystudies.comyoutube.com Beyond DESs, research into other green solvents like water or supercritical fluids is an active area of green chemistry. youtube.comresearchgate.net Similarly, replacing hazardous reagents, such as the strong acids used in conventional fluorescein synthesis, with more benign and recyclable catalysts like the ChCl/ZnCl2 DES, is a key objective. researchgate.networdpress.com

Energy Efficiency: Another principle of green chemistry is to minimize the energy requirements of chemical processes by, for example, conducting reactions at ambient temperature and pressure. acs.orginstituteofsustainabilitystudies.com Some alternative energy sources, such as microwave irradiation, have been explored for the synthesis of fluorescein dye. icm.edu.pl Microwave-assisted synthesis has been shown to decrease reaction times and energy consumption compared to conventional heating methods. icm.edu.pl

By applying these green chemistry principles, the synthesis of fluorescein and its chlorinated derivatives can be made more efficient, less wasteful, and environmentally safer.

Advanced Spectroscopic Characterization and Optical Properties of Fluorescein Systems

Spectroscopic Analysis Techniques for Structural Elucidation

Structural elucidation is the foundational step in understanding the properties of a chemical compound. For complex molecules like fluorescein (B123965) derivatives, a combination of spectroscopic techniques is employed to confirm the identity, purity, and detailed structural features of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of fluorescein derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the precise mapping of the carbon skeleton and the position of protons and substituent groups, such as chlorine atoms.

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for a Fluorescein Derivative

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
¹H NMR
Aromatic8.06d, J = 6.7 Hz rsc.org
Aromatic7.72m rsc.org
Aromatic7.20d, J = 6.0 Hz rsc.org
Aromatic6.63s rsc.org
Hydroxyl5.30s rsc.org
¹³C NMR
Carbonyl168.6- rsc.org
Aromatic155.9- rsc.org
Aromatic151.1- rsc.org
Aromatic147.9- rsc.org
Aromatic135.4- rsc.org

Note: Data corresponds to a specific 2-[2,7-Dichloro-6-hydroxy-3-oxo-4,5-bis(morpholin-N-ylmethyl)-3H-xanthen-9-yl]benzoic acid derivative in CDCl₃. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of fluorescein derivatives. By ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the molecule's identity.

Different ionization techniques can be employed, such as Electron Impact (EI) or Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis. Fragmentation patterns offer further structural insights by revealing how the molecule breaks apart, which can help in identifying its constituent parts. For fluorescein, high-resolution mass spectrometry can detect the molecular ion with high accuracy, confirming its chemical formula. psu.edu For instance, the dimethylated derivative of fluorescein shows a strong molecular ion peak at m/z 360.0998. psu.edu Gas-phase studies using a quadrupole ion trap mass spectrometer have been used to characterize the properties of fluorescein and its chlorinated derivatives. acs.org

Table 2: Mass Spectrometry Data for Fluorescein and its Derivatives

CompoundIonization ModeMass-to-Charge (m/z)Relative IntensityReference
FluoresceinPositive (EI)287.099.99 nih.gov
FluoresceinPositive (EI)288.069.68 nih.gov
FluoresceinPositive (ESI-MS/MS)287.0702100 nih.gov
FluoresceinPositive (ESI-MS/MS)231.080458.47 nih.gov
Dimethylated FluoresceinElectron Impact360.0998Strongest Ion psu.edu

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the fluorescein molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of fluorescein provides a characteristic fingerprint, with distinct peaks indicating the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Studies have shown that the vibrational spectra of fluorescein are sensitive to its ionization state, which is dependent on pH. nih.govnist.gov At high pH (e.g., 9.1), where fluorescein exists predominantly as the dianion, the spectrum is consistent with a highly symmetric structure due to electron delocalization across the xanthene moiety. nih.govnist.gov A key feature is the phenoxide-like stretch. As the pH decreases, the structure loses symmetry, which is reflected in the appearance of new vibrational bands, such as the phenolic bend of the monoanion form. nih.govnist.gov This technique is valuable for confirming the structural integrity of the core fluorescein system in its various derivatives.

Table 3: Characteristic FTIR Vibrational Frequencies for Fluorescein in Aqueous Solution

pHPredominant FormWavenumber (cm⁻¹)Vibrational Mode AssignmentReference
9.1Dianion1310Phenoxide-like stretch nih.govnist.gov
5.4Monoanion (~85%)1184Phenolic bend nih.govnist.gov

The studies focused on the frequency range from 1000 to 1800 cm⁻¹, which contains the skeletal vibrational modes of the xanthene moiety. nih.govnist.gov

Exploration of Fluorescence Properties in Research Contexts

The defining characteristic of fluorescein and its derivatives is their intense fluorescence. The exploration of these optical properties, including how they are affected by environmental factors, is a major focus of research.

The fluorescence process begins with the absorption of light, followed by the emission of light at a longer wavelength. These processes are characterized by absorption (or excitation) and emission spectra, which plot relative intensity versus wavelength. evidentscientific.com For fluorescein systems, these spectra are highly dependent on environmental conditions, most notably pH. encyclopedia.pubsigmaaldrich.com

Fluorescein's structure and ionic charge change with pH due to the ionization of its phenolic hydroxyl groups and the equilibrium between a carboxylic acid and a lactone form. encyclopedia.pub Under basic conditions (pH > 8), the dianion form predominates, which is responsible for the strong absorption of blue light and intense green fluorescence. encyclopedia.pub As the solution becomes more acidic, the molecule transitions to monoanion, neutral, and cationic forms, leading to significant changes in the absorption and emission spectra and a decrease in fluorescence intensity. nih.govnist.gov The major derivatives, such as fluorescein isothiocyanate (FITC), exhibit similar photophysical properties. encyclopedia.pub

Table 4: Absorption and Emission Maxima of Fluorescein under Different Conditions

CompoundSolvent/ConditionAbsorption Max (λ_abs), nmEmission Max (λ_em), nmReference
FluoresceinBasic ethanol500.2521 omlc.org
FluoresceinWater494512 wikipedia.org
Fluorescein0.1 M NaOH~490~515 encyclopedia.pub
FluoresceinpH 7.4475-490510-520 sigmaaldrich.com
2',7'-Dichlorofluorescein (B58168)Gas Phase (Monoanion)~505~530 acs.org

Two of the most important metrics for a fluorophore are its fluorescence quantum yield (ΦF) and its photostability. The quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. evidentscientific.commdpi.com Photostability refers to a molecule's resistance to photochemical degradation upon exposure to light.

The quantum yield of fluorescein is exceptionally high under basic conditions but drops significantly at lower pH. nih.govnist.govencyclopedia.pub For example, the quantum yield decreases from 0.93 for the dianion form to 0.37 for the monoanion form. nih.govnist.gov This dramatic change is linked to the structural and electronic changes between the different ionic species. Research has shown that both quantum yield and fluorescence lifetime (τf) are highly dependent on the substitutions on the xanthene or phenyl rings. researchgate.net While fluorescein itself undergoes relatively rapid photobleaching, certain derivatives have been developed to improve this property. For example, 2′,7′-difluorofluorescein (Oregon Green) is known to be more photostable. nih.gov Such investigations are critical for designing robust fluorescent probes for demanding applications like long-term cell imaging and super-resolution microscopy. nih.gov

Table 5: Fluorescence Quantum Yield (ΦF) of Fluorescein and its Derivatives

CompoundSolvent/ConditionQuantum Yield (ΦF)Reference
Fluorescein (Dianion)Aqueous, pH 9.10.93 nih.govnist.gov
Fluorescein (Monoanion)Aqueous, pH 5.40.37 nih.govnist.gov
Fluorescein0.1 M NaOH0.90 - 0.95 encyclopedia.pubnih.gov
FluoresceinBasic ethanol0.97 omlc.org
FluoresceinTHFLow (<0.025) mdpi.com
FluoresceinAcetonitrileLow (<0.025) mdpi.com
FluoresceinDMSOLow (<0.025) mdpi.com

Time-Resolved Fluorescence Spectroscopy (TRES) and Fluorescence Lifetime Imaging Microscopy (FLIM) for Mechanistic Studies

Time-Resolved Fluorescence Spectroscopy (TRES) and Fluorescence Lifetime Imaging Microscopy (FLIM) are powerful techniques used to investigate the dynamic behavior of fluorescent molecules like fluorescein. nih.govhoriba.com Unlike steady-state measurements that provide an average fluorescence intensity, these methods measure the time a fluorophore spends in the excited state before returning to the ground state—a parameter known as the fluorescence lifetime. nih.govphotek.com This lifetime is an intrinsic property of the molecule and is highly sensitive to its local microenvironment, making it a valuable tool for mechanistic studies. rsc.orgillinois.edu

The fluorescence lifetime of fluorescein is not a single value but changes with its molecular state and environment. For instance, the protonated and deprotonated forms of fluorescein have distinct fluorescence lifetimes of approximately 3 ns and 4 ns, respectively. wikipedia.orgnewworldencyclopedia.org This difference allows researchers to distinguish between these states in a sample. FLIM leverages this property to create images where the contrast is based on the fluorescence lifetime at each pixel, providing spatial maps of environmental parameters such as pH, ion concentration, and molecular binding. rsc.orgnih.gov

Mechanistic insights are gained by observing how the fluorescence lifetime changes under various conditions. Quenching, for example, which is the decrease in fluorescence intensity, can occur through dynamic or static processes. TRES and FLIM can differentiate between these mechanisms; dynamic quenching reduces the fluorescence lifetime, whereas static quenching does not. horiba.com Furthermore, FLIM is a robust method for studying Förster Resonance Energy Transfer (FRET), a mechanism that depends on the distance between two fluorophores. When FRET occurs, the donor fluorophore (e.g., fluorescein) exhibits a shortened fluorescence lifetime, allowing for the quantitative analysis of protein-protein interactions, conformational changes in macromolecules, and other dynamic biological processes. nih.govnih.gov

Table 1: Fluorescence Lifetime Data for Fluorescein Forms

Fluorescein Form Approximate Fluorescence Lifetime (τ) Reference
Protonated ~ 3 ns wikipedia.org, newworldencyclopedia.org
Deprotonated (Dianion) ~ 4 ns wikipedia.org, newworldencyclopedia.org

pH-Dependent Spectroscopic Behavior and Its Research Implications

The absorption and fluorescence properties of fluorescein are strongly dependent on pH due to the molecule's different ionization states in aqueous solutions. nih.govresearchgate.net This pH sensitivity is a cornerstone of its widespread use as a fluorescent probe in biological and chemical research.

Ionization Equilibria and Structural Transitions

Fluorescein can exist in several structural forms depending on the pH of the solution: a cation in strongly acidic conditions, a neutral molecule, a monoanion, and a dianion in basic conditions. researchgate.net The transitions between these forms are governed by ionization equilibria. The equilibrium between the monoanion and the dianion is particularly important as it occurs near physiological pH and involves a significant change in fluorescence. researchgate.net The acid dissociation constant (pKa) for this transition is approximately 6.4. wikipedia.orgnewworldencyclopedia.org

At pH values above 6.4, the dianionic form is the most prevalent species. researchgate.net This form is characterized by a strong absorption peak around 490 nm and an intense green fluorescence emission peak at about 513-521 nm. wikipedia.orgnih.gov As the pH is lowered below 6.4, the monoanionic form begins to dominate. researchgate.net The monoanion has a different absorption spectrum, and its fluorescence quantum yield is significantly lower than that of the dianion. researchgate.net Further decreasing the pH to a range of 2 to 4 leads to the formation of the neutral species, which exists predominantly in a non-fluorescent lactone form. researchgate.netsci-hub.se In very strong acids, a cationic form can be produced. researchgate.netsci-hub.se

The pH-dependent absorption spectrum of fluorescein exhibits an isosbestic point at approximately 460 nm, where the molar absorptivity remains constant regardless of the pH. wikipedia.orgnewworldencyclopedia.org This feature is particularly useful for quantitative measurements as it provides a reference point that is independent of the ionization state.

Table 2: pH-Dependent Properties of Fluorescein

pH Range Predominant Species Absorption Max (λ_max) Emission Max (λ_em) Fluorescence Reference
> 6.5 Dianion ~490 nm ~515 nm Strong nih.gov, sci-hub.se, researchgate.net
4.3 - 6.4 Monoanion ~455-480 nm ~515 nm Weak mdpi.com, sci-hub.se, researchgate.net
2 - 4 Neutral (Lactone) - - Non-fluorescent sci-hub.se, researchgate.net

Ratiometric Approaches for pH Sensing in Complex Systems

The distinct pH-dependent spectroscopic properties of fluorescein enable its use in ratiometric sensing, a powerful technique for accurate pH measurements in complex environments like living cells. nih.gov Ratiometric measurements improve accuracy by taking the ratio of fluorescence intensities at two different wavelengths, which corrects for artifacts such as probe concentration, photobleaching, and instrumental variations. nih.govacs.org

One common ratiometric approach for fluorescein involves dual-excitation measurements. The sample is alternately excited at two different wavelengths, and the ratio of the resulting fluorescence intensities (measured at a single emission wavelength) is calculated. A typical pair of excitation wavelengths would be ~490 nm, where the dianion absorbs strongly, and ~450 nm, where the monoanion has significant absorption. mdpi.com As the pH changes, the relative populations of the monoanion and dianion shift, leading to a change in the ratio of fluorescence intensities.

Another strategy utilizes the isosbestic point of fluorescein at 460 nm. wikipedia.orgnewworldencyclopedia.org By taking the ratio of fluorescence intensity when excited at the pH-sensitive wavelength (~490 nm) to the intensity when excited at the pH-insensitive isosbestic point (460 nm), a reliable pH calibration curve can be constructed. nih.gov This approach provides a self-calibrating sensor for monitoring pH changes in real-time. nih.gov For instance, the ratio of emission intensity at 513 nm from excitation at 460 nm versus excitation at another wavelength can be used to determine pH. nih.gov Such ratiometric methods have been successfully applied to develop fluorescent nanoprobes and sensors for measuring intracellular pH in living cells and other biological systems. acs.orgresearchgate.net

Computational and Theoretical Approaches to Fluorescein Chemistry

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.org It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing complex dyes like fluorescein (B123965) and its derivatives. arxiv.org DFT calculations are centered on the electron density of a system rather than its complex many-electron wavefunction, which allows for the efficient calculation of ground-state properties. aps.org

A fundamental application of DFT is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov For fluorescein and its derivatives, DFT methods using functionals such as B3LYP and M06-2X with various basis sets (e.g., 6-311G**) are employed to calculate the most stable molecular structures. researchgate.netnih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the configuration with the minimum total energy. nih.gov This optimized geometry corresponds to the most stable conformation of the molecule in its ground state. nih.gov For ionic compounds like fluorescein chloride, this process would also determine the preferential positioning of the chloride counter-ion relative to the dye cation. nih.gov Studies on similar xanthene dyes have shown that in the gas phase, the chloride anion typically migrates to a position near the chromophore's center. nih.gov The electronic structure, which describes the distribution of electrons within the molecule, is also a direct output of these calculations, providing insights into charge distribution and bonding. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. schrodinger.com The HOMO is the highest energy level containing electrons, while the LUMO is the lowest energy level that is empty. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. researchgate.net

A smaller HOMO-LUMO gap generally indicates that less energy is required to excite an electron from the ground state to an excited state, which often corresponds to the absorption of longer wavelengths of light. schrodinger.com DFT calculations are widely used to compute the energies of these frontier orbitals and the resulting energy gap. researchgate.netscience.gov This analysis is crucial for predicting the color of a dye and its chemical reactivity. researchgate.net For instance, DFT studies on charge-transfer complexes involving fluorescein have been used to calculate these energy levels and correlate them with experimental findings. researchgate.net

Below is a data table of theoretical electronic properties for a fluorescein-based charge-transfer complex, calculated using DFT at the B3LYP level.

Parameter Calculated Value (eV)
HOMO Energy -5.75
LUMO Energy -3.65
Band Gap (Eg) 2.1

Data derived from a study on a [(Flu)(Fla)] charge-transfer complex. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. researchgate.net This method is invaluable for predicting the spectroscopic behavior of fluorescent dyes. By calculating the energies of electronic transitions between the ground state and various excited states, TD-DFT can simulate a molecule's absorption spectrum (UV-Vis). researchgate.netresearchgate.net

Researchers can compare these theoretically predicted spectra with experimental measurements to validate the computational model and assign specific electronic transitions to observed absorption bands. science.govresearchgate.net Furthermore, by optimizing the geometry of the molecule in its first excited state, it is possible to model the fluorescence emission process. researchgate.net TD-DFT calculations have been successfully used to investigate the excitation and emission energies for a series of fluorescein derivatives, providing insights into how structural modifications influence their photophysical properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations calculate the forces between atoms and use the laws of motion to model their movements, generating a trajectory that reveals how a molecule's conformation changes in response to its environment. mdpi.comnih.gov

This technique is particularly useful for understanding the conformational flexibility of fluorescein and its derivatives, especially within complex biological systems. nih.gov For example, MD simulations have been performed to study fluorescein bound to an antibody fragment. nih.gov These simulations revealed significant structural rearrangements and changes in the hydration of the binding site when fluorescein was present compared to when it was absent. nih.gov The results indicated that the protein exhibited greater flexibility without the bound fluorescein, a prediction that was later validated by experimental methods. nih.gov Such simulations are crucial for understanding the conformational changes that govern molecular recognition and binding events. semanticscholar.org

Computational Modeling of Fluorescence Intensity in Complex Environments

The fluorescence intensity of a dye like this compound is not an intrinsic constant but is highly dependent on its local environment. Computational modeling can help elucidate the factors that lead to fluorescence enhancement or quenching. The environment can include the solvent, pH, or binding to a macromolecule.

Furthermore, MD simulations can model the specific interactions between the fluorophore and its surroundings (e.g., water molecules or amino acid residues) that can lead to quenching. nih.gov By understanding the dynamic and electronic interplay between the dye and its environment, computational models provide a framework for predicting how and why fluorescence intensity changes in complex systems.

Fluorescein in Advanced Biological and Biomedical Research Methodologies

Cellular and Subcellular Imaging Techniques

The bright fluorescence of fluorescein-based compounds is harnessed in several sophisticated imaging techniques to visualize cellular and subcellular structures and processes in great detail.

Fluorescein (B123965) and its derivatives are widely used as fluorescent stains in biological research for visualization under a fluorescence microscope. guidechem.com Derivatives such as Fluorescein isothiocyanate (FITC) are commonly used to label and track cells in fluorescence microscopy and flow cytometry. chemicalbook.comchemicalbook.comjustdial.com In flow cytometry, cells labeled with a fluorescein conjugate can be identified and sorted based on their fluorescence, a technique crucial for immunology and cancer biology research.

Recent research has also highlighted the direct application of fluorescein chloride. For instance, it has been successfully used to visualize chloroplast starch granules (cpSGs) in living plant cells using confocal microscopy. researchgate.netoup.com This staining method allows for the simple and clear observation of these subcellular structures. researchgate.net

Table 1: Applications of this compound and Derivatives in Cellular Imaging

Technique Application Fluorescein Compound Used Research Area
Fluorescence Microscopy Labeling and tracking cells Fluorescein isothiocyanate (FITC) Cellular Biology
Visualizing specific proteins Fluorescein-labeled antibodies Molecular Biology, Diagnostics
Visualizing chloroplast starch granules This compound, Fluorescein diacetate (FDA) Plant Biology
Flow Cytometry Cell sorting and analysis Fluorescein isothiocyanate (FITC) Immunology, Hematology
Assessing cell viability Fluorescein diacetate (FDA) Cell Biology, Toxicology

Intravital imaging allows for the study of biological processes in living animals. Fluorescein-labeled dextrans, which are polysaccharides, serve as valuable tracers in such studies to track the movement of fluids and molecules within tissues and organs. justdial.com The fluorescence allows for straightforward visualization and measurement, providing key data on physiological processes like tissue permeability. justdial.com

In the realm of tissue staining, fluorescein and its derivatives have been used to visualize cellular structures, which has been fundamental to enhancing the understanding of biological processes. justdial.com For example, fluorescein sodium, the salt of fluorescein, is used to stain the corneal stroma to identify damage, as it binds to areas where the epithelium is lost. guidechem.com In plant science, this compound has been shown to be effective in staining leaf discs for the microscopic observation of various species, including Arabidopsis, soybean, and tomato. researchgate.net The simple immersion of a leaf disc in a fluorescein solution is sufficient for staining. researchgate.net

The ability to visualize processes within living cells is a cornerstone of modern cell biology. Fluorescein probes are designed to be cell-permeable, allowing for the real-time observation of cellular dynamics. justdial.com Fluorescein diacetate (FDA), for example, is a non-fluorescent molecule that can enter living cells. justdial.com Once inside, intracellular esterases—enzymes present in viable cells—cleave the acetate (B1210297) groups, releasing fluorescent fluorescein. justdial.comjustdial.com This conversion serves as an indicator of metabolic activity and cell viability. justdial.com

Specific research has demonstrated that this compound, along with derivatives like FDA and uranine, can be used to visualize chloroplast starch granules in living plant cells. researchgate.netoup.comresearchgate.net These probes are taken up into the chloroplasts, enabling high-quality, three-dimensional reconstructions of these energy-storing granules. researchgate.net Such techniques are critical for studying plant metabolism and responses to environmental stress. researchgate.net

Molecular Labeling and Tracking in Biological Systems

The chemical reactivity of the fluorescein molecule allows it to be attached to a wide range of biological molecules, enabling researchers to tag and track these components within complex biological systems.

Fluorescein and its derivatives can be chemically linked to biomolecules through conjugation. guidechem.com A common method involves derivatives like FITC, which contains an isothiocyanate group that reacts with primary amines on proteins to form a stable thiourea (B124793) linkage. chemicalbook.com This allows for the creation of fluorescein-labeled antibodies, which are widely used in immunofluorescence to detect specific antigens in cells and tissues. justdial.comjustdial.com Another amine-reactive derivative is NHS-fluorescein, which forms stable amide bonds. chemicalbook.com Fluorescein-5-maleimide is used to label proteins via their thiol groups. justdial.com

This compound itself can react with aliphatic and alicyclic amines to form rhodamine dyes, a reaction that can be used for the fluorimetric determination of these amines. researchgate.netelectronicsandbooks.com Historically, heating this compound with an amine in the presence of zinc chloride was a method to synthesize N,N'-diarylrhodamines. acs.org

Furthermore, fluorescein can be incorporated into nucleic acids during their synthesis using reagents like 6-FAM phosphoramidite. chemicalbook.comchemicalbook.com These labeled nucleic acids are essential for studying gene expression and genetic variations. justdial.com

Table 2: Biomolecule Labeling with Fluorescein Derivatives

Biomolecule Fluorescein Derivative Linkage Chemistry Application
Proteins/Antibodies Fluorescein isothiocyanate (FITC) Isothiocyanate reaction with amines (Thiourea bond) Immunofluorescence, Flow Cytometry
NHS-fluorescein Succinimidyl ester reaction with amines (Amide bond) Protein Labeling
Fluorescein-5-maleimide Maleimide reaction with thiols Protein Labeling, Interaction Studies
Amines This compound Condensation reaction Fluorimetric Determination
Nucleic Acids 6-FAM phosphoramidite Phosphoramidite chemistry during synthesis DNA Sequencing, FISH

Fluorescence in situ hybridization (FISH) is a powerful technique used to visualize specific DNA or RNA sequences within a cell or tissue. This method relies on fluorescently labeled nucleotide probes that bind to their complementary sequences. justdial.com Fluorescein-labeled nucleotides are incorporated into these probes, allowing researchers to identify the location of specific genes or chromosomal abnormalities. chemicalbook.comjustdial.com

Molecular beacons are another application of fluorescein-labeled nucleic acids. These are specially designed probes that become fluorescent only when they bind to their target sequence. In their unbound state, a quencher molecule in close proximity to the fluorescein dye suppresses its fluorescence. Upon hybridization to a target nucleic acid, the molecular beacon undergoes a conformational change that separates the fluorescein from the quencher, resulting in a fluorescent signal. This "lights-on" detection mechanism is highly specific and is used for real-time monitoring of DNA and RNA. While tetramethylrhodamine (B1193902) is mentioned as a label for molecular beacons, the principle is readily adaptable to fluorescein and its derivatives. researchgate.net

Tracking Cellular Processes and Organelle Dynamics

The ability to visualize and track the components and processes within living cells is fundamental to understanding cellular biology. Fluorescent probes derived from fluorescein are instrumental in this field, allowing researchers to monitor the dynamics of organelles and other cellular structures in real-time. nih.govahajournals.orgresearchgate.net

Fluorescein derivatives can be chemically modified to target specific organelles. nih.govnih.gov For instance, by attaching specific chemical groups, these probes can be directed to accumulate in mitochondria, lysosomes, or the endoplasmic reticulum. nih.govnih.gov Once localized, their fluorescence allows for the visualization of these organelles, enabling the study of their morphology, distribution, and movement within the cell. nih.gov

A key advantage of using these probes is the ability to perform live-cell imaging. nih.govresearchgate.net This provides a dynamic view of cellular processes, such as organelle trafficking, fusion, and fission. For example, researchers can observe how mitochondria move along the cytoskeleton or how lysosomes are involved in cellular degradation pathways. nih.govnih.gov Furthermore, the fluorescence intensity of certain fluorescein derivatives can be sensitive to changes in the local environment, such as pH. mdpi.comsemanticscholar.org This property is particularly useful for studying the function of organelles like lysosomes, which maintain an acidic internal environment. nih.gov

Fluorescein DerivativeTarget Organelle/ProcessPrinciple of ActionResearch Application
Fluorescein isothiocyanate (FITC)-conjugated antibodiesSpecific proteins/structuresFITC is a reactive derivative of fluorescein that can be covalently linked to antibodies. thermofisher.comencyclopedia.pub These labeled antibodies then bind to their specific target proteins within the cell.Immunofluorescence staining to determine the subcellular localization of proteins of interest. thermofisher.com
2′,7′-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF)Cytosol, pH measurementBCECF's fluorescence is highly dependent on the surrounding pH, with its pKa being close to neutral pH. mdpi.comencyclopedia.pub This makes it an excellent probe for monitoring cytosolic pH changes. mdpi.comencyclopedia.pubStudying cellular processes that involve changes in intracellular pH, such as cell proliferation and ion transport. mdpi.comencyclopedia.pub
Fluorescein diacetate (FDA)Live cells, enzymatic activityFDA is a non-fluorescent and cell-permeable derivative. encyclopedia.pub Inside the cell, esterases cleave the acetate groups, releasing fluorescent fluorescein. encyclopedia.pubAssessing cell viability and membrane integrity, as only live cells with active esterases can convert FDA to its fluorescent form. encyclopedia.pub

Advanced Diagnostic and Research Tools

Beyond fundamental cell biology, fluorescein-based methodologies are critical in advanced diagnostics and specialized research areas, providing insights into disease mechanisms and physiological functions.

Fluorescein Angiography in Ocular and Tumor Research

Fluorescein angiography (FA) is a cornerstone diagnostic and research technique, particularly in ophthalmology and oncology. nih.govnih.govwikipedia.org The procedure involves the intravenous injection of sodium fluorescein, a water-soluble salt of fluorescein. wikipedia.orgaao.org As the dye circulates through the bloodstream, a specialized camera with appropriate filters captures high-contrast images of the blood vessels in the retina and choroid. nih.govwikipedia.org

In ocular research, FA is invaluable for studying the pathophysiology of various eye diseases. nih.govnih.govwikipedia.org It allows for the detailed visualization of the retinal and choroidal vasculature, revealing abnormalities such as leakage from damaged vessels, blockages, and the growth of new, abnormal blood vessels (neovascularization). aao.orgmountsinai.orgeyewiki.org These findings are crucial for understanding and managing conditions like diabetic retinopathy, macular degeneration, and retinal vein occlusions. wikipedia.orgaao.org

The application of FA extends to tumor research, where it is used to assess tumor vasculature. mountsinai.orgresearchgate.netnih.gov The pattern of blood flow and vessel permeability within a tumor can provide critical information about its nature and response to treatment. researchgate.netnih.govnumberanalytics.com For instance, malignant tumors often exhibit chaotic and leaky vasculature, which can be clearly visualized with FA. numberanalytics.com Researchers use this technique to study the effects of anti-angiogenic therapies, which aim to inhibit the growth of new blood vessels that supply tumors. researchgate.net

Finding from Fluorescein AngiographyIndication in Ocular ResearchIndication in Tumor Research
HyperfluorescenceLeakage from damaged retinal vessels (e.g., in diabetic retinopathy), abnormal new blood vessels (neovascularization), or staining of ocular structures. eyewiki.orgPresence of tumor vasculature, which often shows increased permeability and leakage. nih.gov
HypofluorescenceBlockage of retinal arteries or veins, or loss of capillaries, leading to reduced blood flow.Areas of poor perfusion within the tumor, which may indicate necrosis or response to anti-vascular therapies.
Vessel abnormalitiesMicroaneurysms, tortuous vessels, or other morphological changes associated with various retinal diseases. mountsinai.orgDisorganized and tortuous vessel networks characteristic of tumor angiogenesis. researchgate.net

Studies on Membrane Depolarization and Ion Transport

The electrical potential across a cell's membrane is crucial for many physiological processes, including nerve impulse transmission and muscle contraction. thermofisher.com Fluorescein derivatives have been developed to act as sensitive probes for monitoring changes in membrane potential and ion transport. mdpi.comnih.gov

Some fluorescein-based probes are designed to be lipophilic and can partition into the cell membrane. mdpi.comnih.gov Their fluorescence characteristics can change in response to alterations in the membrane's electrical field. thermofisher.com Other types of probes are charged molecules that redistribute across the membrane in a potential-dependent manner. researchgate.netnih.gov For example, an anionic dye will enter a cell upon depolarization (when the inside of the cell becomes more positive), leading to an increase in intracellular fluorescence. thermofisher.comresearchgate.net

These probes have been instrumental in studying the function of ion channels and transporters, which are proteins that control the flow of ions across the membrane. mdpi.com By monitoring the fluorescence changes of these probes, researchers can investigate how these channels and transporters are affected by various stimuli or drugs. mdpi.com Furthermore, some fluorescein derivatives have been shown to have a depolarizing effect on bacterial membranes, which is a promising area of research for developing new antibacterial agents. mdpi.comnih.gov

Monitoring Biological Pathways and Enzymatic Activities

Fluorescein-based assays are widely used for monitoring the activity of specific enzymes and, by extension, the biological pathways in which they participate. antibodiesinc.commdpi.comnih.gov These assays typically employ a fluorescein molecule that is chemically modified with a substrate for the enzyme of interest. sigmaaldrich.com In this "caged" or "quenched" state, the fluorescein derivative is non-fluorescent or has very low fluorescence. thermofisher.com

When the target enzyme is present and active, it recognizes and processes its substrate. sigmaaldrich.com This enzymatic reaction cleaves the substrate from the fluorescein molecule, leading to the release of the highly fluorescent fluorescein. sigmaaldrich.com The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured with high sensitivity. antibodiesinc.comsigmaaldrich.com

This principle has been applied to develop a wide range of enzymatic assays for various applications, from basic research to high-throughput screening in drug discovery. mdpi.comrsc.org For example, assays for proteases, phosphatases, and esterases have been developed using this approach. sigmaaldrich.com By monitoring the activity of key enzymes, researchers can gain insights into the regulation of metabolic pathways, signal transduction cascades, and other critical cellular processes. antibodiesinc.comnih.gov

Material Science and Advanced Functional Materials Research

Integration of Fluorescein (B123965) in Polymeric and Nanomaterial Systems

The unique photophysical properties of fluorescein are harnessed by incorporating it into larger material frameworks, such as polymers and nanomaterials. This integration imparts fluorescence to the host material, enabling new functionalities for sensing, imaging, and optoelectronics.

The functionalization of carbon nanomaterials and other nanoparticles with fluorescein derivatives is a key strategy for creating fluorescent probes with a wide range of applications. rsc.org Surface modification is crucial for overcoming the inherent agglomeration of nanomaterials like carbon nanotubes (CNTs), thereby improving their dispersibility and interaction with other materials. rsc.orgnih.gov

One approach involves the noncovalent functionalization of single-walled carbon nanotubes (SWNTs) with fluorescein-polyethylene glycol (Fluor-PEG). In this method, the fluorescein moiety strongly adsorbs onto the nanotube sidewall, likely through π-stacking, while the PEG chain provides water solubility. acs.org The resulting conjugate exhibits pH-dependent optical absorbance and fluorescence, which differ from those of free fluorescein, suggesting potential applications in pH sensing. acs.org

Covalent attachment of fluorescein derivatives is another common method. Fluorescein isothiocyanate (FITC), a derivative of fluorescein, is often used for this purpose. chemisgroup.us For instance, FITC has been conjugated to magnetite (iron oxide) nanoparticles to create fluorescent biomarkers for cellular imaging. chemisgroup.usresearchgate.net Similarly, silver nanoparticles have been functionalized with FITC, resulting in materials that combine the plasmonic properties of silver with the fluorescence of the dye, making them promising for biosensing and imaging applications. mdpi.com Graphene quantum dots (GQDs), a class of zero-dimensional carbon nanomaterials, also exhibit tunable fluorescence and are explored for bioimaging and sensing, offering a biocompatible alternative to traditional semiconductor quantum dots. researchgate.netrsc.orgrsc.org

The modification of nanoparticles with fluorescein can also improve their stability and functionality for specific applications. For example, modifying magnetite nanoparticles with an amino silane (B1218182) shell before FITC conjugation renders them non-toxic and biocompatible. chemisgroup.us

Table 1: Examples of Fluorescein-Modified Nanomaterials and Their Applications

NanomaterialFluorescein DerivativeFunctionalization MethodKey Finding/Application
Single-Walled Carbon Nanotubes (SWNTs)Fluorescein-Polyethylene Glycol (Fluor-PEG)Noncovalent (π-stacking)Water-soluble, pH-dependent fluorescence for potential sensing applications. acs.org
Magnetite (Fe₃O₄) NanoparticlesFluorescein Isothiocyanate (FITC)Covalent conjugationCreation of fluorescent biomarkers for cellular imaging in cancer cell lines. chemisgroup.us
Silver (Ag) NanoparticlesFluorescein Isothiocyanate (FITC)Covalent conjugationCombines plasmonics and fluorescence for potential use in biosensing and imaging. mdpi.com
Graphene Quantum Dots (GQDs)(Intrinsic/Functionalized)Various synthesis methodsTunable photoluminescence, biocompatibility for bioimaging and biosensing. researchgate.netrsc.orgrsc.org

Polysaccharides, being biocompatible and readily available, serve as excellent scaffolds for developing fluorescent sensing materials. rsc.org By incorporating fluorescein derivatives, these natural polymers can be engineered to detect a variety of analytes, including metal ions and changes in pH. rsc.orgmdpi.com

Chitosan (B1678972), a derivative of chitin, is a frequently used polysaccharide for these applications. mdpi.comnih.gov A water-soluble chitosan oligomer labeled with FITC has been shown to act as a selective and sensitive colorimetric sensor for copper ions (Cu²⁺). mdpi.comnih.gov The fluorescence of the FITC-chitosan complex is quenched upon binding with Cu²⁺, a phenomenon attributed to energy transfer between the ion and the FITC molecule. mdpi.com The detection limit for Cu²⁺ using this system was reported to be 60 μM. mdpi.com Fluorescent chitosan hydrogels have also been developed for the detection of other heavy metal ions, such as mercury(II), demonstrating the versatility of this platform. rsc.org

Alginate, another natural polysaccharide extracted from brown algae, can also be labeled with fluorescein to create fluorescent biomaterials. creativepegworks.comcd-bioparticles.net These labeled alginates are used in various research applications, including the development of hydrogels. rsc.orgnih.gov For instance, fluorescent, self-healing, and pH-sensitive hydrogels can be fabricated from hyperbranched poly(amido amine) and oxidized alginate. rsc.org Such materials have potential uses in tissue engineering and sustained drug delivery, where the fluorescence allows for monitoring of the material's behavior. rsc.org

Table 2: Fluorescein-Polysaccharide Materials for Sensing

PolysaccharideFluorescein DerivativeAnalyteSensing Mechanism
Chitosan OligomerFluorescein Isothiocyanate (FITC)Copper ions (Cu²⁺)Fluorescence quenching via energy transfer. mdpi.comnih.gov
Chitosan HydrogelGlutaric dialdehyde (B1249045) (fluorophore)Mercury ions (Hg²⁺)Fluorescence quenching via complexation. rsc.org
AlginateFluorescein(General Labeling)Provides fluorescence for tracking and sensing applications. creativepegworks.comcd-bioparticles.net
Oxidized Alginate(Used with fluorescent polymer)pHpH-sensitive hydrogel formation. rsc.org

Fluorescein and its derivatives are investigated as sensitizers in dye-sensitized solar cells (DSSCs), a promising photovoltaic technology known for its low cost and efficiency in various light conditions. rsc.orgacs.org The role of the dye in a DSSC is to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂), initiating the generation of electric current. bohrium.com

Molecular engineering of fluorescein dyes is a key research focus to improve their performance in DSSCs. rsc.org Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to investigate how modifying the structure of fluorescein affects its electronic and photophysical properties. bohrium.comresearchgate.netafribary.com For example, attaching different donor or acceptor groups to the fluorescein core can alter its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gap, and light-harvesting efficiency (LHE). researchgate.netafribary.com One study showed that a fluorescein derivative attached to thiophene (B33073) exhibited a smaller energy gap and higher electron injection efficiency, suggesting it could be a better candidate for DSSC applications. researchgate.netafribary.com These modifications aim to create dyes with broader absorption spectra and more efficient electron transfer, ultimately leading to higher power conversion efficiencies. rsc.orgbohrium.com

In the realm of photopolymerization, which is fundamental to technologies like 3D printing, dye-sensitized systems are also of great interest. acs.orgacs.org Visible-light-sensitive photoinitiators are particularly desirable as they use lower-energy light sources, which are often safer and more benign for applications in dentistry and biomedicine. acs.org While direct research on fluorescein chloride in this context is specific, the principles of using organic dyes to initiate polymerization upon light absorption are highly relevant. Dyes with strong absorption in the visible spectrum can act as photosensitizers, absorbing light and transferring energy to an initiator molecule, which then starts the polymerization of monomers and oligomers. acs.org

Table 3: Research Findings on Fluorescein Derivatives in DSSCs

Fluorescein DerivativeKey FindingMethod
Molecularly engineered fluoresceinsProposed as co-sensitizers to ensure panchromatic absorption in DSSCs.Computational (Molecular Engineering)
Fluorescein with thiophene (FST)Showed the smallest HOMO-LUMO energy gap and highest light-harvesting efficiency among studied derivatives.Computational (DFT/TD-DFT)
Fluorescein with different acceptor groupsModification with various acceptor groups was shown to tune electronic and photophysical properties for better performance.Computational (DFT/TD-DFT)

Surface Adsorption and Interaction Studies

The interaction of fluorescein with various surfaces is a critical aspect of its application in material science. Understanding the kinetics, thermodynamics, and interfacial phenomena of fluorescein adsorption is essential for designing materials for applications such as water treatment and sensing.

The adsorption of fluorescein onto mineral surfaces like clays (B1170129) and metal oxides is a subject of detailed investigation. ijcce.ac.irnih.gov These studies are crucial for applications such as the removal of dyes from wastewater.

Research on the adsorption of fluorescein on Zr-pillared montmorillonite (B579905) clays has shown that the adsorption isotherms fit well with the Langmuir model. ijcce.ac.irijcce.ac.ir The modification of the clay with Zirconium (Zr) pillars was found to enhance the adsorption capacity for fluorescein. ijcce.ac.irijcce.ac.ir Time-resolved fluorescence spectroscopy revealed that the dye, once adsorbed on the pillared clay, is not released back into the solution, unlike with the pristine clay. ijcce.ac.irijcce.ac.ir

The adsorption of fluorescein on iron oxides like goethite and magnetite has also been studied as a function of pH. nih.gov On goethite, fluorescein exhibits typical anionic adsorption behavior. At lower pH values, the adsorption is dominated by electrostatic forces through ligand exchange. nih.gov In the pH range of 9-11, hydrophobic forces become the primary driver for adsorption, leading to the formation of outer-sphere complexes. nih.gov The study of adsorption kinetics often follows models like the pseudo-first-order and pseudo-second-order kinetics to understand the rate-limiting steps of the adsorption process. appliedmineralogy.com Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine if the adsorption process is spontaneous, exothermic, or endothermic. researchgate.net

Table 4: Adsorption Characteristics of Fluorescein on Mineral Surfaces

AdsorbentKey FindingsAdsorption Model/Theory
Zr-Pillared Montmorillonite ClayPillar enhances adsorption capacity; dye is not released back into solution.Langmuir Isotherm
Goethite (Iron Oxide)pH-dependent adsorption; electrostatic forces dominate at low pH, hydrophobic forces at high pH.Diffuse Layer Model
Magnetite (Iron Oxide)Adsorption level was practically constant across the studied pH range.Diffuse Layer Model

The behavior of fluorescein at interfaces and the stability of materials incorporating it are critical for the long-term performance of functional devices. nih.govresearchgate.net The adsorption studies on mineral surfaces provide insight into interfacial phenomena, where factors like pH dictate the nature of the surface complexes formed (e.g., inner-sphere vs. outer-sphere). nih.gov

The stability of fluorescein within a material matrix, such as a polymer film, is another important consideration. researchgate.netacs.org For dye-doped polymer systems, the temporal stability of the material's properties is crucial. researchgate.net In some cases, because the dye molecules are not covalently bound to the polymer matrix, they can reorient over time due to thermal vibrations, leading to a relaxation of properties. researchgate.net The fluorescence behavior of a dye within a polymer film can also be influenced by the film's thickness and the dye's tendency to aggregate, which can vary the fluorescence lifetime and emission wavelength. acs.org

The chemical and thermal stability of fluorescein-functionalized materials are also actively studied. For example, novel metal oxide nanoparticles coated with specifically designed fluorescein substituents have been synthesized and shown to possess superior chemical and thermal stabilities. nih.gov Such stability is essential for creating robust fluorescent probes and sensors that can function reliably under various conditions. nih.gov

Development of New Fluorescent Reactive Dyes for Textiles and Other Materials

Fluorescein and its derivatives serve as a foundational platform for the development of advanced fluorescent colorants, particularly reactive dyes designed for covalent bonding with textile fibers. researchgate.net These dyes are instrumental in creating materials with high visibility, making them essential for safety apparel and other specialized textiles. ingentaconnect.comtandfonline.com Reactive dyes are favored for their brilliant hues, good wet-fastness properties, and high visibility in daylight. ingentaconnect.com The core structure of fluorescein, a xanthene dye, provides intense fluorescence, while chemical modification allows for the introduction of reactive groups that can form stable bonds with substrates like cotton, wool, and nylon. researchgate.neticm.edu.plwikipedia.org

Research has focused on synthesizing novel fluorescent reactive dyes to expand the limited color palette and enhance performance properties. tandfonline.com A significant challenge in this field is the characteristically poor light fastness of many fluorescent dyes, which can cause garments to be discarded before the end of their functional lifespan. irjet.net To address this, studies have explored various synthetic routes and application methods, including the use of UV absorbers and microwave-assisted dyeing, to improve durability. irjet.netresearchgate.net

Detailed Research Findings

A notable area of research involves the synthesis of mono-functional and bi-functional fluorescent reactive dyes based on fluorescein. tandfonline.com In one such study, two novel reactive dyes, designated D1 (bi-functional) and D2 (mono-functional), were synthesized for dyeing cotton fabrics. tandfonline.com The synthesis involved reacting fluorescein with other intermediates containing reactive groups like vinyl sulfone and triazine. tandfonline.comresearchgate.net

The bi-functional dye (D1) was created by reacting 4,4′-diaminostilbene-2,2′-disulfonic acid with cyanuric chloride, which was then reacted with fluorescein. tandfonline.com The mono-functional dye (D2) was synthesized using 4-aminophenyl-4-β-hydroxyl ethyl sulfone sulfate (B86663) ester, cyanuric chloride, and fluorescein. tandfonline.com The resulting dyes were applied to cotton fabric to evaluate their dyeing characteristics, fixation efficiency, and fastness properties. tandfonline.com

The dyeing process for these novel dyes on cotton was optimized for concentration and temperature. tandfonline.comresearchgate.net The results showed that both D1 and D2 exhibited good exhaustion and fixation on cotton fabrics, imparting a yellow hue with strong fluorescence intensity, especially at a 5% "on weight of fabric" (o.w.f.) concentration. tandfonline.comresearchgate.net

The adsorption behavior of these dyes on cotton was analyzed using several isotherm models. The data best fit the Freundlich isotherm model, suggesting a heterogeneous adsorption process. The kinetics of the dyeing process were found to follow a pseudo-second-order model, which indicates that the rate-limiting step is the chemisorption process involving covalent bond formation between the dye and the cotton fiber. tandfonline.com

The table below summarizes the key properties of the dyed cotton fabrics.

Table 1: Fastness Properties of Cotton Fabric Dyed with Novel Fluorescein-Based Reactive Dyes

Property Dye D1 (Bi-functional) Dye D2 (Mono-functional)
Light Fastness 3-4 3-4
Washing Fastness 4-5 4-5
Rubbing Fastness 4-5 4-5

Source: Data compiled from studies on novel fluorescent reactive dyes. tandfonline.comresearchgate.net (Fastness is rated on a scale of 1 to 5, where 5 represents the best performance.)

Further research has also explored the use of fluorescein derivatives for dyeing polyester (B1180765) and polyester/cotton blends. irjet.net For these synthetic fibers, disperse dyes are typically used. irjet.net One method involves applying fluorescein to polyester fabrics using microwave irradiation, which can also incorporate UV absorbers to enhance light resistance. researchgate.net The development of such multifunctional fluorophores, which can simultaneously color and photostabilize polymers, is a key goal in advanced materials research. researchgate.net

The synthesis of rhodamine dyes, another important class of fluorophores, can be achieved from fluorescein precursors. nih.gov For instance, heating this compound with various amines in the presence of a zinc chloride-zinc oxide catalyst can produce N,N'-diarylrhodamines, demonstrating a pathway from a chlorinated fluorescein intermediate to other dye classes. acs.org

Table 2: Research Findings on Fluorescein-Based Dyes for Textiles

Research Focus Key Findings Relevant Compounds Textile Substrate
Synthesis of Novel Reactive Dyes Synthesized mono-functional (D2) and bi-functional (D1) reactive dyes with good exhaustion and fixation. Adsorption kinetics followed a pseudo-second-order model. tandfonline.com Fluorescein, Cyanuric chloride, 4,4′-diaminostilbene-2,2′-disulfonic acid, 4-aminophenyl-4-β-hydroxyl ethyl sulfone sulfate ester tandfonline.com Cotton tandfonline.com
Improving Light Fastness Poor light fastness is a major drawback. irjet.net The use of UV absorbers can improve light resistance by up to 25%. researchgate.net Fluorescein Polyester researchgate.net
Dyeing Blended Fabrics Polyester/cotton blends are often dyed in a two-step process using disperse and reactive dyes, respectively. Fluorescent pigments can then be coated onto the fabric. irjet.net Disperse Dyes, Reactive Dyes Polyester/Cotton Blends irjet.net

| Anti-Counterfeiting Applications | Fluorescein applied by microwave irradiation creates a yellowish-green emission under UV light, effective for labeling and identifying articles. researchgate.net | Fluorescein | Polyester researchgate.net |

Table 3: List of Chemical Compounds

Compound Name
4,4′-diaminostilbene-2,2′-disulfonic acid
4-aminophenyl-4-β-hydroxyl ethyl sulfone sulfate ester
Cyanuric chloride
Disperse Dyes
Fluorescein
This compound
Reactive Dyes
Rhodamine
Zinc chloride

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Fluorescein (B123965) Derivatives

The empirical, trial-and-error approach to developing fluorescent probes is gradually being replaced by rational design strategies. This involves making deliberate, theory-driven modifications to the core fluorescein structure to achieve desired photophysical and chemical properties. nih.govacs.org A key focus is the modulation of the fluorescence process by synthetically altering the fluorophore's chemical structure. nih.gov

One powerful strategy involves controlling the photoinduced electron transfer (PET) process, which governs the fluorescence "off/on" switching mechanism. researchgate.netnih.gov Research has demonstrated that the fluorescence properties of fluorescein derivatives are controlled by PET from the benzoic acid moiety (the electron donor) to the excited state of the xanthene ring (the electron acceptor). nih.govresearchgate.net By systematically synthesizing derivatives with different substituents on the benzoic acid portion, scientists can finely tune the molecule's electronic properties. researchgate.netnih.gov This allows for the creation of probes that are initially non-fluorescent but become brightly fluorescent only upon interaction with a specific biological target, a principle that has been successfully applied to develop highly sensitive probes for molecules like singlet oxygen. researchgate.netnih.gov

Furthermore, researchers are exploring modifications beyond the traditional fluorescein scaffold. It has been shown that the carboxylic acid group on the phenyl ring, long considered essential, can be replaced with other functional groups without compromising the fluorescence properties. acs.org This discovery opens up new avenues for creating a diverse library of fluorescein-based probes with novel functionalities and improved performance for specific biological applications. acs.orgresearchgate.net These design principles are enabling the development of "functional" fluorophores that respond to external stimuli such as target biomolecules, enzymes, or environmental changes. nih.gov

Multi-modal Imaging and Sensing Technologies

To gain a more comprehensive understanding of complex biological systems, researchers are integrating fluorescein-based fluorescence with other imaging modalities. rsc.org Multi-modal imaging combines the strengths of different techniques to provide complementary information from a single sample. rsc.orgnih.gov

A prominent example is the combination of fluorescence imaging with optical coherence tomography (OCT). nih.gov This dual-modality approach leverages the high-resolution microarchitectural visualization of OCT with the high specificity of fluorescence detection. nih.gov For instance, a miniaturized fiber-optic imaging needle has been developed that simultaneously acquires co-localized OCT and fluorescence signals, enabling the imaging of live cancer cells labeled with a fluorescent probe. nih.gov In this setup, the fluorescence pinpoints the specific cells of interest, while the OCT provides context about the surrounding tissue structure. nih.gov

Fluorescein angiography (FA) is also frequently used in conjunction with other ophthalmic imaging techniques like indocyanine green angiography (ICGA) and spectral domain optical coherence tomography (SD-OCT) for diagnosing and monitoring retinal and choroidal diseases. dovepress.comtandfonline.com This integration allows for a more complete picture of vascular leakage and structural changes in the eye. dovepress.comtandfonline.com The future of biological imaging lies in such synergistic approaches, where a single probe or a suite of probes can be detected by multiple modalities, such as combining optical fluorescence microscopy with X-ray fluorescence microscopy (XFM), to maximize the information obtained. rsc.org

Advanced Computational Tools for Predictive Design and Analysis

The rational design of new fluorophores is increasingly supported by advanced computational tools that can predict molecular properties before synthesis. nih.gov Computational chemistry allows for a deeper understanding of the mechanisms governing fluorescence, accelerating the development of probes with optimized characteristics. nih.gov

Semiempirical quantum mechanical methods, such as PM3 calculations, have been used to determine the highest occupied molecular orbital (HOMO) levels of the benzoic acid moiety in fluorescein derivatives. researchgate.netnih.gov This information is crucial for predicting the efficiency of the PET process and thus the fluorescence-switching behavior of a designed probe. nih.gov This predictive power allows researchers to screen potential candidates computationally and prioritize the synthesis of those most likely to succeed. researchgate.net

Beyond semiempirical methods, more sophisticated wave function-based approaches are being developed to model the excited states of larger molecules, predicting their absorption and fluorescence spectra with greater accuracy. acs.org In parallel, computational design is being used to reengineer enzymes. For example, the Rosetta software suite was used to computationally design a "fluorophore ligase" from E. coli lipoic acid ligase, creating an enzyme that can specifically attach a red fluorophore to a target protein in living cells. pnas.org Such tools, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies, are becoming indispensable for designing the next generation of highly specific and efficient fluorescent probes. nih.gov

Addressing Challenges in Photostability and Biocompatibility

The practical utility of any fluorescent probe depends critically on its photostability (resistance to photobleaching) and biocompatibility (low toxicity and minimal off-target interactions). researchgate.netnih.gov Fluorescein's stability can be limited, as its fluorescence can be diminished by dye aggregation or chemical degradation upon light exposure. researchgate.net

Photobleaching often involves the formation of non-fluorescent radical states. nih.gov Research into enhancing photostability focuses on chemical strategies to mitigate these processes. The use of antioxidants and triplet state quenchers, such as ascorbic acid and mercaptoethylamine, has proven effective in improving the photostability of fluorescent dyes by scavenging radicals or quenching the reactive triplet state. nih.govacs.org Another approach involves creating polymerizable fluorescein monomers, which can be incorporated into nanoparticles with high fluorophore loading and enhanced fluorescence properties for applications like intracellular imaging. nih.gov

Improving biocompatibility is another key area of research. Many fluorescent probes suffer from low cell permeability and non-specific binding. nih.gov One innovative strategy to enhance cell permeability involves exploiting the "neighboring group effect." By strategically positioning an amide group next to the carboxyl group on the benzene (B151609) ring of fluorescein-type dyes, researchers can stabilize the fluorophore in a more hydrophobic, cell-permeable state. nih.govbiorxiv.org This approach has been shown to dramatically increase cellular uptake and reduce non-specific staining, leading to probes that produce high-contrast images at very low concentrations. nih.gov Furthermore, modifying fluorescein with lipophilic alkyl chains has been shown to create derivatives with novel biological activities, such as acting as antibacterial agents by depolarizing bacterial membranes. nih.gov The continuous development of such strategies is crucial for creating robust and reliable probes for long-term live-cell imaging and other sensitive biological applications. nih.gov

Q & A

Q. How to address batch-to-batch variability in commercial this compound reagents for longitudinal studies?

  • Methodological Answer :
  • In-House Standardization : Calibrate each batch against NIST-traceable standards.
  • QC Metrics : Report fluorescence intensity at 514 nm (1 µM in PBS, pH 7.4) and HPLC purity ≥98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.